

Spectroscopic and Physicochemical Profile of Ethyl 2-(benzylamino)-5-bromonicotinate: A Technical Guide

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Compound of Interest		
Compound Name:	Ethyl 2-(benzylamino)-5- bromonicotinate	
Cat. No.:	B1388417	Get Quote

This technical guide provides a comprehensive overview of the available and predicted spectroscopic and physicochemical data for **Ethyl 2-(benzylamino)-5-bromonicotinate**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physicochemical properties of **Ethyl 2-(benzylamino)-5-bromonicotinate** are summarized in the table below. This data is essential for its handling, formulation, and quality control.

Value	Reference
C15H15BrN2O2	INVALID-LINK
335.20 g/mol	INVALID-LINK
334.03169 Da	INVALID-LINK
334.03169 Da	INVALID-LINK
69-71 °C	INVALID-LINK
1186404-92-1	INVALID-LINK
	C15H15BrN2O2 335.20 g/mol 334.03169 Da 334.03169 Da 69-71 °C



Spectroscopic Data

While experimental spectra for **Ethyl 2-(benzylamino)-5-bromonicotinate** are not widely available in the public domain, this section provides predicted data based on its chemical structure. These predictions are valuable for spectral interpretation and compound identification.

The following table outlines the expected chemical shifts (δ) for the protons in **Ethyl 2-** (benzylamino)-5-bromonicotinate. The spectrum would typically be recorded in a deuterated solvent such as CDCl₃.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (Pyridine ring)	8.0 - 8.5	m	2H
Aromatic (Phenyl ring)	7.2 - 7.5	m	5H
NH	5.0 - 6.0	br s	1H
CH ₂ (Benzyl)	4.6 - 4.8	d	2H
O-CH ₂ (Ethyl)	4.2 - 4.4	q	2H
CH₃ (Ethyl)	1.2 - 1.4	t	3H

m = multiplet, br s = broad singlet, d = doublet, q = quartet, t = triplet

The anticipated chemical shifts for the carbon atoms in **Ethyl 2-(benzylamino)-5-bromonicotinate** are presented below.



Carbon	Predicted Chemical Shift (ppm)
C=O (Ester)	165 - 175
Aromatic/Heteroaromatic	110 - 160
O-CH ₂ (Ethyl)	60 - 70
CH ₂ (Benzyl)	45 - 55
CH₃ (Ethyl)	10 - 20

For mass spectrometry, the key expected ion would be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

lon	Calculated m/z
[M] ⁺ (for ⁷⁹ Br)	334.032
[M]+ (for ⁸¹ Br)	336.030
[M+H] ⁺ (for ⁷⁹ Br)	335.039
[M+H] ⁺ (for ⁸¹ Br)	337.037

The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 intensity ratio.

The expected vibrational frequencies for the key functional groups in **Ethyl 2-(benzylamino)-5-bromonicotinate** are listed below.



Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Ester)	1700 - 1730	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium-Strong
C-N Stretch	1200 - 1350	Medium
C-O Stretch (Ester)	1100 - 1300	Strong
C-Br Stretch	500 - 600	Medium

Experimental Protocols

The following sections detail generalized protocols for the synthesis and spectroscopic analysis of compounds such as **Ethyl 2-(benzylamino)-5-bromonicotinate**.

A plausible synthetic route to **Ethyl 2-(benzylamino)-5-bromonicotinate** is via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction: Ethyl 2-chloro-5-bromonicotinate with benzylamine in the presence of a non-nucleophilic base.

Procedure:

- To a solution of ethyl 2-chloro-5-bromonicotinate (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add benzylamine (1.1 eq) and a base like diisopropylethylamine (DIPEA) (1.5 eq).
- Heat the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into water.



- Extract the aqueous mixture with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield Ethyl 2-(benzylamino)-5-bromonicotinate.

¹H and ¹³C NMR Spectroscopy:

- Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[1]
- Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
- Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (Electrospray Ionization - ESI):

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Further, dilute a small aliquot of this solution with the mobile phase to a final concentration of about 1-10 μg/mL.
- Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

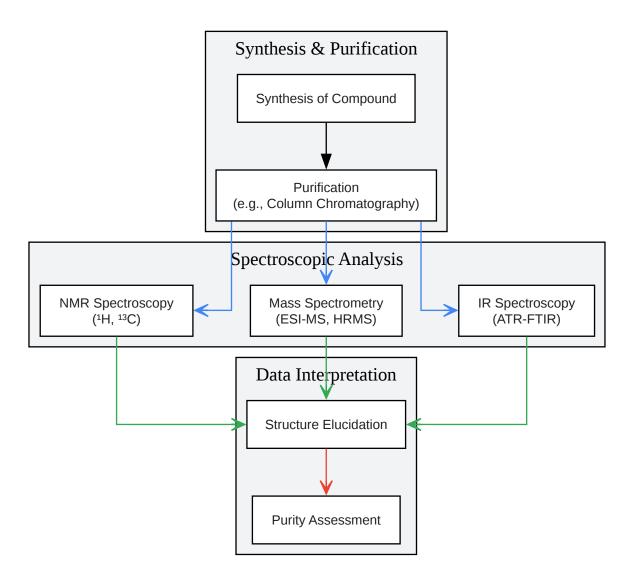


- Place a small amount of the solid sample directly onto the ATR crystal of the IR spectrometer.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.





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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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References

1. rsc.org [rsc.org]



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